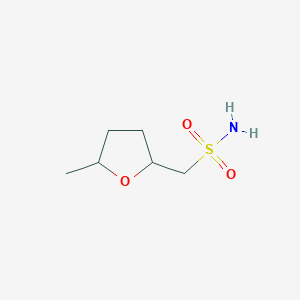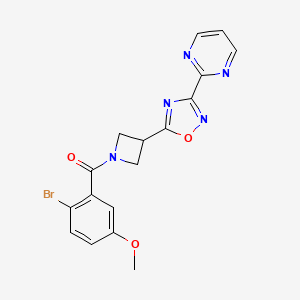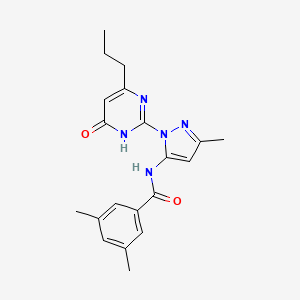
1-(3-Bromophenyl)azetidin-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-(3-Bromophenyl)azetidin-3-ol” is a chemical compound with the molecular weight of 228.09 . It is also known by its IUPAC name, "1-(3-bromophenyl)azetidin-3-ol" . The compound is typically stored at room temperature and comes in a powder form .
Molecular Structure Analysis
The InChI code for “1-(3-Bromophenyl)azetidin-3-ol” is1S/C9H10BrNO/c10-7-2-1-3-8(4-7)11-5-9(12)6-11/h1-4,9,12H,5-6H2 . This code provides a specific description of the compound’s molecular structure. Physical And Chemical Properties Analysis
“1-(3-Bromophenyl)azetidin-3-ol” is a powder that is stored at room temperature . More detailed physical and chemical properties may be available in specialized databases or literature.Applications De Recherche Scientifique
Medicinal Chemistry: Synthesis of Bioactive Molecules
“1-(3-Bromophenyl)azetidin-3-ol” serves as a valuable intermediate in the synthesis of bioactive molecules. Its incorporation into larger structures is crucial for the development of new therapeutic agents. The azetidine ring, a core feature of this compound, is known for its presence in various natural products and drugs due to its bioisosteric properties with the phenethylamine skeleton, which is significant in drug design .
Catalytic Processes: Facilitating Chemical Reactions
In catalysis, “1-(3-Bromophenyl)azetidin-3-ol” can be used to facilitate various chemical reactions. Its structure allows for potential use in catalytic cycles, particularly in processes like Henry, Suzuki, Sonogashira, and Michael additions. The strained nature of the azetidine ring makes it an excellent candidate for ring-opening and expansion reactions, which are pivotal in catalytic processes .
Peptidomimetic Chemistry: Mimicking Peptide Structures
This compound is also explored in peptidomimetic chemistry, where it mimics the structure and function of peptides. Azetidines are considered apt as amino acid surrogates due to their similar size and functional group orientation, making them suitable for the development of peptidomimetics, which are important in studying protein-protein interactions and designing enzyme inhibitors .
Nucleic Acid Chemistry: Studying Genetic Material
“1-(3-Bromophenyl)azetidin-3-ol” has potential applications in nucleic acid chemistry. Its structural features may allow it to interact with nucleic acids, providing a platform for studying genetic material and developing new tools for genetic engineering and therapy .
Organic Synthesis: Building Blocks for Complex Molecules
In organic synthesis, this compound is a building block for the construction of complex molecules. Its reactivity can be harnessed to create a variety of functionalized derivatives, which are essential in the synthesis of pharmaceuticals, agrochemicals, and advanced materials .
Heterocyclic Compound Synthesis: Creating Diverse Structures
Lastly, “1-(3-Bromophenyl)azetidin-3-ol” is instrumental in the synthesis of heterocyclic compounds. The azetidine ring is a key structural motif in heterocycles, which are a cornerstone of medicinal chemistry due to their diverse biological activities. This compound can be used to synthesize novel heterocycles, which can lead to the discovery of new drugs and materials .
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it may cause certain health hazards . Specific hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
Orientations Futures
Azetidines, the class of compounds to which “1-(3-Bromophenyl)azetidin-3-ol” belongs, have significant potential in various areas of research . They are considered important in medicinal chemistry due to their presence in natural products and their potential in peptidomimetic and nucleic acid chemistry . Future research may focus on developing new synthetic strategies for functionalized azetidines and exploring their biological activities .
Propriétés
IUPAC Name |
1-(3-bromophenyl)azetidin-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO/c10-7-2-1-3-8(4-7)11-5-9(12)6-11/h1-4,9,12H,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLEZLMVSHBXGFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=CC(=CC=C2)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Bromophenyl)azetidin-3-ol | |
CAS RN |
1779983-71-9 |
Source


|
| Record name | 1-(3-bromophenyl)azetidin-3-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,4-dimethylphenyl)-2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2920316.png)
![N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-3,5-dimethylbenzamide](/img/structure/B2920318.png)


![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-3,4-dimethylbenzamide hydrochloride](/img/structure/B2920322.png)



![5,6-dimethyl-3-(propylthio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2920329.png)




